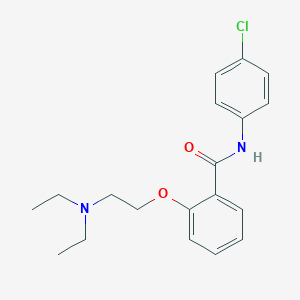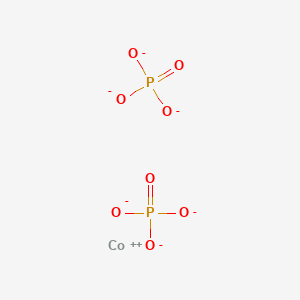
6-Phenyl-2-pyridon
Übersicht
Beschreibung
6-Phenyl-2-pyridone is a chemical compound that belongs to the class of pyridones, which are heterocyclic aromatic organic compounds featuring a pyridine ring substituted with a keto group at the second position. Pyridones are known for their diverse applications in drug discovery, serving as hydrogen bond acceptors and/or donors, bioisosteres for various heterocycles, and influencing the lipophilicity, solubility, and metabolic stability of drug molecules .
Synthesis Analysis
The synthesis of 6-phenyl-2-pyridone derivatives can be achieved through various methods. For instance, a microwave approach has been used to synthesize 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates and acetophenone, demonstrating the efficiency of microwave synthesis under both solvent and solvent-free conditions10. Additionally, the synthesis of pyridone azo dyes from 1-substituted 2-hydroxy-6-pyridone derivatives has been described, which are suitable for dyeing polyester fabrics .
Molecular Structure Analysis
The molecular structure of 6-phenyl-2-pyridone derivatives has been extensively studied. X-ray single-crystal analysis and quantum chemical calculations using density functional theory have been employed to characterize the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, confirming their existence in the hydrazone tautomeric form in solid state and solution . Furthermore, the coordination chemistry of 2-pyridone and its derivatives has been reviewed, highlighting their usage as bridging ligands in various metal complexes .
Chemical Reactions Analysis
The reactivity of 6-phenyl-2-pyridone derivatives has been explored in different contexts. For example, the oxidation of a phenylglycinol-derived 2-pyridone has been reported, leading to the enantioselective synthesis of polyhydroxypiperidines, which are valuable in medicinal chemistry . Additionally, the electrochemical oxidation of 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives has been studied, determining their oxidation potentials and confirming the resulting 2-pyridone structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-phenyl-2-pyridone derivatives are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen, and glass-transition temperatures ranging from 208 to 324°C . The solubility of these compounds in both strong dipolar solvents and common organic solvents has also been noted . The behavior of 2-acylamino-6-pyridones in solution, including their conformational changes and self-association to form hydrogen-bonded dimers and trimers, has been observed, demonstrating an uncommon steric effect on intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
6-Phenyl-2-pyridon-Derivate wurden bei der Entwicklung von OLEDs verwendet. Diese Verbindungen sind integraler Bestandteil der Herstellung von Materialien, die eine thermisch aktivierte verzögerte Fluoreszenz (TADF) aufweisen, die für die Effizienz von OLEDs entscheidend ist . Der Hot-Exciton-Ansatz, eine Variante von TADF, nutzt diese Derivate, um eine hohe externe Quanteneffizienz (EQE) in Geräten zu erreichen .
Medizinische Chemie
Im pharmazeutischen Sektor dienen this compound-Gerüste als Wasserstoffbrücken-Donoren und -Akzeptoren, was sie wertvoll in der Wirkstoffentwicklung macht. Sie sind an der Herstellung von Kinase-Hinge-Bindungsmotiven und biomolekularen Mimetika beteiligt, die zur Entwicklung neuer Therapeutika mit Antitumor-, antimikrobiellen und entzündungshemmenden Eigenschaften beitragen .
Biotechnologie
Diese Verbindung wird in der Proteomikforschung eingesetzt und hat potenzielle Anwendungen in der Genom-Editierung und im Laborbedarf. Ihre Eigenschaften machen sie zu einem Kandidaten für verschiedene biotechnologische Anwendungen, unter anderem als biochemisches Werkzeug für die Forschung an zellulären Prozessen .
Materialwissenschaften
This compound ist in den Materialwissenschaften aufgrund seiner Rolle bei der Synthese von heterocyclischen Verbindungen von Bedeutung. Diese Verbindungen sind entscheidend für die Herstellung neuer Materialien für technologische Anwendungen, darunter Farbstoffe und fluoreszierende Materialien .
Synthetische Chemie
Die Verbindung ist von zentraler Bedeutung für die Entwicklung neuer synthetischer Methoden für 2-Pyridone. Sie ist an Mehrkomponentenreaktionen (MCRs) beteiligt, die für die Synthese von polyfunktionellen Verbindungen in einer Eintopf-, Ein-Schritt-Weise in der grünen Chemie unerlässlich sind .
Photophysik
Im Bereich der Photophysik werden this compound-Derivate auf ihre Photolumineszenzeigenschaften hin untersucht. Sie sind entscheidend für das Verständnis der Prozesse der Exzitonenrelaxation und des Intersystemübergangs, die für die Konstruktion effizienter lichtemittierender Materialien von grundlegender Bedeutung sind .
Pharmazeutische Anwendungen
This compound-Derivate wurden auf ihre duale Aktivität bei der Unterdrückung sowohl von Lungenkrebs als auch von idiopathischer Lungenfibrose untersucht. Sie sind Teil innovativer Therapien wie der Photodynamischen Therapie (PDT), die mehrere therapeutische Wirkstoffe, einschließlich Singulett-Sauerstoff, freisetzen .
Chemische Synthese
Die chemischen Eigenschaften der Verbindung, wie z.B. ihr Schmelzpunkt und ihre Reinheit, sind entscheidend für ihren Einsatz in der chemischen Synthese. Sie wird häufig als Baustein bei der Konstruktion komplexer organischer Moleküle eingesetzt und dient als vielseitiges Zwischenprodukt in verschiedenen chemischen Reaktionen .
Wirkmechanismus
Target of Action
6-Phenyl-2-pyridone, also known as 6-phenylpyridin-2(1H)-one, is a derivative of pyridinones, which have been adopted as an important block in medicinal chemistry . Pyridinones can serve as hydrogen bond donors and acceptors, forming additional interactions with therapeutic targets . .
Mode of Action
Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes . .
Pharmacokinetics
It is known that pyridinones can cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
It is known that pyridinones can form additional interactions with therapeutic targets , which could potentially lead to various molecular and cellular effects depending on the specific biological activity exhibited by the compound.
Action Environment
It is known that the pattern of substituents on pyridinone exercises considerable influence over the pharmacological properties and its therapeutic applications .
Zukünftige Richtungen
2-Pyridone derivatives, including 6-Phenyl-2-pyridone, have attracted significant attention due to their wide applications in medicinal chemistry . There is an urgent need for diversity-oriented synthesis of 2-pyridone derivatives for new drug discovery . The synthesis of such compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications .
Eigenschaften
IUPAC Name |
6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172472 | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19006-82-7 | |
| Record name | 6-Phenyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-PHENYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

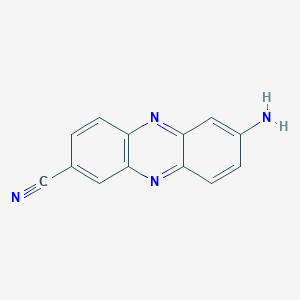
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)
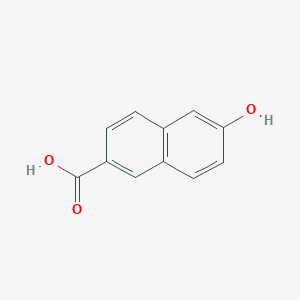




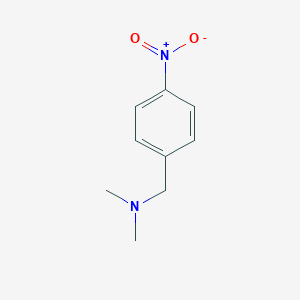
![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
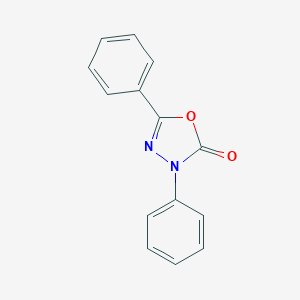
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
